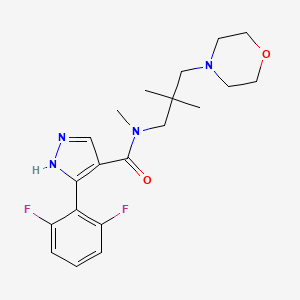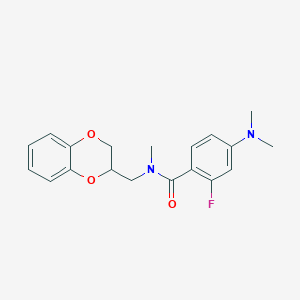![molecular formula C16H18ClN3O2 B6902417 5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6902417.png)
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the furan ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through condensation reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan, piperidine, and pyridine moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide: shares structural similarities with other compounds containing furan, piperidine, and pyridine moieties.
N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide: Lacks the chlorine atom but has similar core structure.
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-14-5-4-13(22-14)16(21)19-11-12-6-7-18-15(10-12)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFULXPJBUSWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6902344.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]acetamide](/img/structure/B6902347.png)
![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6902353.png)

![2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6902393.png)
![1-[2-(2-chlorophenoxy)ethyl]-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6902394.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B6902399.png)

![5-(acetamidomethyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B6902412.png)
![5-pyridin-4-yl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6902413.png)
![1-(4-chloro-2-fluorophenyl)-N-[(1-cyclopropylcyclopropyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B6902422.png)
![2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B6902429.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B6902437.png)
![N-cyclopropyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide](/img/structure/B6902443.png)
